Rifampicin
Übersicht
Beschreibung
Es wurde erstmals 1965 entdeckt und wird seit 1968 klinisch eingesetzt . Rifampicin wirkt, indem es die bakterielle DNA-abhängige RNA-Polymerase hemmt, die für die bakterielle RNA-Synthese unerlässlich ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird aus Rifamycin S und tert-Butylamin in einem Mikroreaktor synthetisiert. Der Prozess umfasst zwei Reaktionsschritte und einen Reinigungsschritt, was zu einer Gesamtausbeute von 67 % führt . Der erste Schritt umfasst die Bildung von 3-Formyl-Rifamycin SV, das mit 1-Amino-4-methylpiperazin in Tetrahydrofuran reagiert . Eine andere Methode beinhaltet das Auflösen von this compound-Rohmaterialien in Aceton, gefolgt von Vakuum-Verdampfungskristallisation und Kühlkristallisation .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound verwendet häufig die kontinuierliche Fließsynthese, um die Kosten zu senken und die Effizienz zu verbessern. Diese Methode verwendet weniger 1-Amino-4-methylpiperazin und erreicht eine höhere Gesamtausbeute, ohne die Lösungsmittel und Reinigungsprozesse zwischen den Schritten zu ändern .
Wirkmechanismus
Rifampicin, also known as rifampin, is a broad-spectrum antimicrobial agent that plays a crucial role in the treatment of various bacterial infections, including tuberculosis .
Target of Action
This compound primarily targets the DNA-dependent RNA polymerase (RNAP) in bacteria . This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis and bacterial growth .
Mode of Action
This compound inhibits the bacterial RNAP by forming a stable drug-enzyme complex . This interaction blocks the RNA synthesis process, thereby inhibiting bacterial growth . The binding constant of this complex is 10-9 M at 37°C .
Biochemical Pathways
This compound can activate the nuclear pregnane X receptor (PXR), which in turn affects the activities of cytochromes P450, glucuronosyltransferases, and p-glycoprotein . These enzymes and transporters play significant roles in drug metabolism and transportation, respectively .
Pharmacokinetics
This compound exhibits good bioavailability, with 90 to 95% absorption when administered orally . It binds to plasma proteins at a rate of approximately 80% . The drug is metabolized in the liver and intestinal wall, and it has an elimination half-life of 3-4 hours . It is excreted in urine (~30%) and feces (60-65%) .
Result of Action
The inhibition of RNAP by this compound leads to a decrease in the production of RNA in bacteria, thereby suppressing bacterial growth . At the cellular level, this compound can cause notable liver injury and increase serum cholic acid levels . It also influences several cellular pathways, including iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .
Action Environment
Environmental factors such as temperature, humidity, and the presence of excipients can influence the polymorphic transformation of this compound, which can subsequently affect its solubility and dissolution behavior . This can impact the drug’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Rifampicin specifically inhibits bacterial RNA polymerase, the enzyme responsible for DNA transcription . This inhibition occurs as a result of this compound binding to the pocket of the RNA polymerase β subunit within the DNA/RNA channel, but away from the active site . The inhibitor prevents RNA synthesis by physically blocking elongation, and thus preventing synthesis of host bacterial proteins .
Cellular Effects
This compound’s efficacy strongly relies on cellular functions, including iron acquisition, DNA repair, aerobic respiration, and carbon metabolism . For example, the β-barrel assembly machinery plays a crucial role in restricting this compound from entering the cell . At bactericidal concentrations, the killing efficacy of this compound is strongly influenced by cellular functions .
Molecular Mechanism
This compound exerts its effects at the molecular level by forming a stable drug-enzyme complex with a binding constant of 10 (-9) M at 37 C . The corresponding mammalian enzymes are not affected by this compound . This selective inhibition of bacterial RNA polymerase is the key to this compound’s antimicrobial activity .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. For example, a study found that subpopulations with simple phenotypic characteristics, such as size and cell cycle states, are associated with differences in antibiotic susceptibility . This suggests that this compound’s effects can vary depending on the temporal and spatial context within the bacterial cell .
Dosage Effects in Animal Models
The dosage for rifampin is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and 5–10 mg/kg, administered orally every 24 hours in dogs and cats . Rifampin may be teratogenic at high doses and should not be administered to pregnant animals .
Metabolic Pathways
This compound is the most powerful known inducer of the hepatic cytochrome P450 enzyme system, including isoenzymes CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5, and CYP3A7 . This induction can influence the metabolism of many drugs .
Transport and Distribution
Rifampin is readily but incompletely (~40%) absorbed from the GI tract, and plasma concentrations peak within 2–4 hours . Approximately 75%–80% of rifampin is bound to plasma proteins . It is widely distributed in body tissues and fluids because of its high lipid solubility .
Subcellular Localization
It is known that this compound can penetrate tissues and cells to a substantial degree, making it particularly effective against intracellular organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rifampin is synthesized from rifamycin S and tert-butylamine in a microreactor. The process involves two reaction steps and one purification step, resulting in a 67% overall yield . The first step involves the formation of 3-formyl rifamycin SV, which reacts with 1-amino-4-methyl piperazine in tetrahydrofuran . Another method involves dissolving rifampin crude materials in acetone, followed by vacuum evaporative crystallization and cooling crystallization .
Industrial Production Methods
Industrial production of rifampin often employs continuous flow synthesis to reduce costs and improve efficiency. This method uses less 1-amino-4-methyl piperazine and achieves a higher overall yield without changing solvents and purification processes between steps .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Rifampicin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es an die Polymerase-Untereinheit bindet und die bakterielle DNA-abhängige RNA-Polymerase hemmt .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, sind Acetonitril, Methanol und 1-Amino-4-methylpiperazin . Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, um Genauigkeit und Präzision zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus this compound-Reaktionen gebildet werden, sind seine Derivate, die in pharmakokinetischen und Bioäquivalenzstudien verwendet werden .
Wissenschaftliche Forschungsanwendungen
Rifampicin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird bei der Synthese verschiedener Derivate für pharmakokinetische Studien verwendet.
Medizin: Wird in erster Linie zur Behandlung von Tuberkulose und anderen bakteriellen Infektionen eingesetzt.
Industrie: Wird bei der Produktion von Antibiotika und anderen pharmazeutischen Produkten eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die bakterielle RNA-Synthese hemmt. Es bindet an die bakterielle DNA-abhängige RNA-Polymerase und bildet einen stabilen Arzneimittel-Enzym-Komplex, der die Verlängerung von RNA blockiert . Diese Hemmung ist konzentrationsabhängig und kann zu einer raschen Entwicklung von Resistenzen führen, wenn es als Monotherapie eingesetzt wird .
Vergleich Mit ähnlichen Verbindungen
Rifampicin gehört zur Klasse der Rifamycin-Antibiotika, zu denen auch Rifabutin und Rifapentin gehören . Im Vergleich zu diesen Verbindungen ist this compound das am häufigsten verwendete und bekannt für seine starke Induktion des Cytochrom-P450-Enzymsystems . Rifabutin und Rifapentin werden in ähnlichen therapeutischen Kontexten eingesetzt, haben aber unterschiedliche pharmakokinetische Profile und Arzneimittelwechselwirkungs-Potenziale .
Ähnliche Verbindungen
Die einzigartige Fähigkeit von this compound, das Cytochrom-P450-Enzymsystem zu induzieren, macht es innerhalb seiner Klasse einzigartig .
Biologische Aktivität
Rifampicin, a member of the rifamycin class of antibiotics, is primarily known for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). This compound exhibits a broad spectrum of biological activities that extend beyond its traditional use in treating bacterial infections. This article explores the various facets of this compound's biological activity, including its mechanisms, pharmacokinetics, and potential applications in other therapeutic areas.
This compound's primary mechanism involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). By binding to the β-subunit of this enzyme, this compound obstructs RNA synthesis, leading to bactericidal effects. This mechanism is particularly effective against gram-positive bacteria and mycobacteria while sparing mammalian RNAP, which minimizes adverse effects in human cells .
Antimicrobial Activity
This compound demonstrates significant antibacterial activity against a variety of pathogens:
- Mycobacterium tuberculosis : It remains a cornerstone in TB treatment regimens, often combined with isoniazid and pyrazinamide.
- Staphylococcus aureus : Studies indicate that this compound can prevent resistance development when used in combination with other antibiotics like vancomycin .
- Clostridium difficile : It has shown effectiveness against this pathogen, which is notorious for causing antibiotic-associated diarrhea .
Table 1: Antimicrobial Spectrum of this compound
Pathogen | Activity Level |
---|---|
Mycobacterium tuberculosis | High |
Staphylococcus aureus | Moderate to High |
Clostridium difficile | Moderate |
Acinetobacter baumannii | Variable (depends on combination therapy) |
Pharmacokinetics
This compound exhibits complex pharmacokinetics characterized by high oral bioavailability and extensive tissue distribution. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to several metabolites that may also possess biological activity.
Key Pharmacokinetic Parameters
- Half-life : Approximately 3 to 5 hours.
- Peak Plasma Concentration (Cmax) : Achieved within 2 to 4 hours post-administration.
- Volume of Distribution (Vd) : High; this compound penetrates well into tissues and body fluids.
Neuroprotective Effects
Recent studies have highlighted this compound's potential neuroprotective properties. Research indicates that it may exert anti-inflammatory effects and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's . The underlying mechanisms include modulation of tau protein phosphorylation and reduction of amyloid-beta aggregation.
Case Studies
- Combination Therapy for Drug-Resistant TB : A clinical trial demonstrated that combining this compound with carbapenems improved treatment outcomes for patients with multidrug-resistant TB. The study reported a significant reduction in bacterial load in patients receiving this combination compared to those on standard therapy .
- Neuroprotection in Alzheimer's Models : In preclinical studies, this compound administration resulted in improved cognitive scores and reduced neuroinflammation in animal models of Alzheimer's disease. These findings suggest a potential role for this compound beyond its antimicrobial properties .
Eigenschaften
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXHWHPUNPDRT-WLSIYKJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021244 | |
Record name | Rifampicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C | |
Record name | Rifampicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1X10-34 mm Hg at 25 °C /Estimated/ | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Rifampin acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death., Although rifampin is most active during cell multiplication ... /it/ appears to have some effect on resting cells. Electron microscopy has revealed changes in cytoplasm and disappearance of ribosomes in tubercle bacilli exposed to rifampin, indicating inhibition of DNA-dependent RNA polymerase., Rifampin inhibits DNA-dependent RNA polymerase of mycobacteria and other microorganisms by forming a stable drug-enzyme complex, leading to suppression of initiation of chain formation (but not chain elongation) in RNA synthesis. More specifically, the beta subunit of this complex enzyme is the site of action of the drug, although rifampin binds only to the holoenzyme. Nuclear RNA polymerase from a variety of eukaryotic cells does not bind rifampin, and RNA synthesis is correspondingly unaffected. While rifampin can inhibit RNA synthesis in mammalian mitochondria, considerably higher concentrations of the drug are required than for the inhibition of the bacterial enzyme., High concentrations of rifamycin antibiotics also inhibit viral DNA-dependent RNA polymerases and reverse transcriptases., Rifampin is bactericidal for both intracellular and extracellular microorganisms., Developmental expression of CYPlAl, CYPlA2 and CYP3A6 in the rabbit have been studied. Cytochromes P450IAl, P450IA2 and P450IIIA6 exhibited comparable patterns of developmental expression. Present at low level (less than 0.05 mnol/ng) in the new born animal up to week 3, these proteins sharply accumulated between weeks 3 and 4 to reach a maximum by week 4 (P450IAl, 0.2 nmol/mg; P450IA2, 0.8 nmol/ng; P450IIIA6, 0.12 nmol/mg) and decr in the adult (P450IAl, 0.2 nmol/mg; P450IA2, 0.4 mnol/mg; P450IIIA6, 0.09 nmol/mg). Cytochromes P450IAl and P450IA2 were not expressed in the untreated fetus. Onset of CYP3A6 gene expression occurred at day 30 of gestation and both transcription and mRNA accumulation were transplacentally inducible by rifampicin only shortly before birth, i.e. after treatment of the females between days 28 and 30 of gestation. Both long (1.85 kb) and short (1.7 kb) mRNA transcripts were expressed in untreated or rifampicin treated fetuses. CYP3A6 gene expression was also induced by rifampicin in l week old and 2 week old animals. Developmental expression of CYPlAl and CYPlA2 genes was shown to be closely related to the diet change accompanying weaning which occurs at weeks 3-4. In animals subjected to either delayed (week 6) or early (week 2) weaning, sharp accumulation of messages, proteins and related activities were delayed or anticipated accordingly with respect to normal weaning. Artificially scheduled weaning gave similar results when repeated with biological grade lucern (grown in the absence of chemical fertilizers, pesticides) ... the main constituent of commercial rabbit chow. While CYP3A6 gene expression could be brought forward by early weaning at week 2, both message and protein did not exhibit incr accumulation after delayed weaning at week 6, and remained at the low level of the new born animal. Treatment of l week old and 2 week old animals with triiodothyronine or of 3 week old animals with propylthiouracil, an antithyroid factor, did not modify the normal pattern of developmental expression of genes CYPlAl, CYPlA2 and CYP3A6. ... | |
Record name | Rifampicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red to orange platelets from acetone, Red-brown crystalline powder | |
CAS No. |
13292-46-1 | |
Record name | Rifampin [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifampicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rifampicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rifampicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rifampicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIFAMPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJT6J7R4TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes 183-188 °C | |
Record name | Rifampicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.